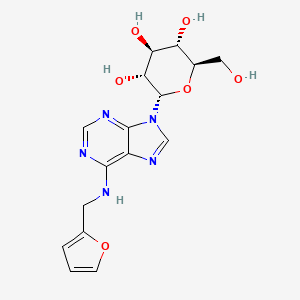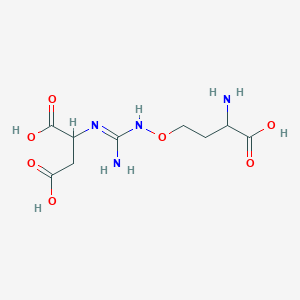
Canavaninosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Canavaninosuccinate is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Applications De Recherche Scientifique
Hepatic Synthesis and Conversion to Guanidinosuccinate
Canavaninosuccinate is synthesized in the liver from ureidohomoserine and aspartate, a process significantly influenced by argininosuccinate synthetase activity. This synthesis leads to the formation of guanidinosuccinate through reductive cleavage. The study by Koller, Aldwin, and Natelson (1975) provides a detailed mechanism of this synthesis, highlighting the role of this compound in the formation of guanidino compounds (Koller, Aldwin, & Natelson, 1975).
Role in Mammalian Metabolism
Rosenthal (1978) discusses the potential involvement of this compound in mammalian intermediary metabolism, particularly in relation to a group of non-protein amino acids of higher plants. This research offers insights into the biochemical and clinical implications of this compound in mammalian systems (Rosenthal, 1978).
Biosynthesis from Canavanine and Fumarate in Kidney
Walker (1955) identified the synthesis of canavaninosuccinic acid from canavanine and fumarate in hog kidney. This study elucidates the enzyme-mediated conversion processes, highlighting the biochemical pathway involving this compound in the kidney (Walker, 1955).
Formation from Canaline and Carbamoyl Phosphate
A study by Natelson, Koller, Tseng, and Dods (1977) demonstrates that human liver-tissue extracts can mediate the formation of this compound from canaline and carbamoyl phosphate, further elucidating its role in the metabolism of guanidino compounds (Natelson, Koller, Tseng, & Dods, 1977).
Biochemical Investigations in Plants
Rosenthal (1972) investigates the biochemistry of canavanine in the Jack Bean Plant, Canavalia ensiformis, showing that canavaninosuccinic acid is part of a series of reactions analogous to the ornithine-urea cycle in plants (Rosenthal, 1972).
Propriétés
Numéro CAS |
56073-32-6 |
|---|---|
Formule moléculaire |
C9H16N4O7 |
Poids moléculaire |
292.25 g/mol |
Nom IUPAC |
2-[[amino-[(3-amino-3-carboxypropoxy)amino]methylidene]amino]butanedioic acid |
InChI |
InChI=1S/C9H16N4O7/c10-4(7(16)17)1-2-20-13-9(11)12-5(8(18)19)3-6(14)15/h4-5H,1-3,10H2,(H,14,15)(H,16,17)(H,18,19)(H3,11,12,13) |
Clé InChI |
SGYMGUGIGTWWLU-UHFFFAOYSA-N |
SMILES |
C(CONC(=NC(CC(=O)O)C(=O)O)N)C(C(=O)O)N |
SMILES canonique |
C(CONC(=NC(CC(=O)O)C(=O)O)N)C(C(=O)O)N |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-bromopyrimidin-2-yloxy)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1263162.png)
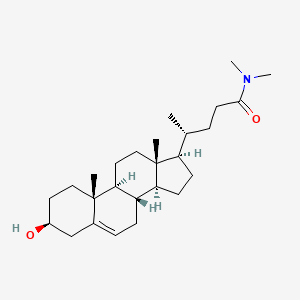

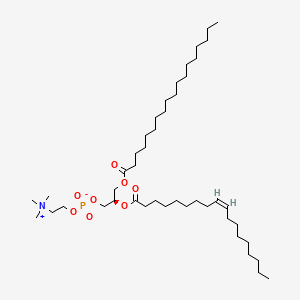

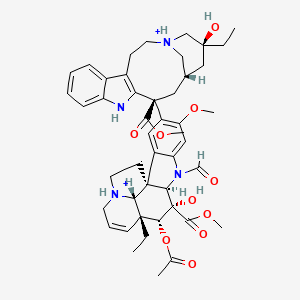

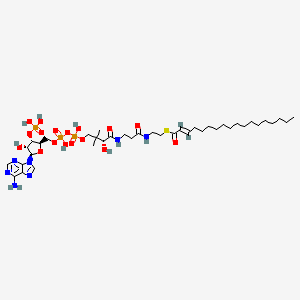



![4-{6-[4-(Dibutylamino)phenyl]hexa-1,3,5-trien-1-yl}-1-[3-(triethylammonio)propyl]pyridinium](/img/structure/B1263183.png)
